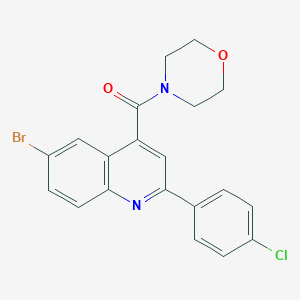
6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and morpholine functional groups attached to a quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the bromine and chlorine substituents. The morpholine-4-carbonyl group is then attached through a series of nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)quinoline: Lacks the bromine and morpholine-4-carbonyl groups.
4-(Morpholine-4-carbonyl)quinoline: Lacks the bromine and 4-chlorophenyl groups.
6-Bromoquinoline: Lacks the 4-chlorophenyl and morpholine-4-carbonyl groups.
Uniqueness
6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to the combination of bromine, chlorine, and morpholine functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H16BrClN2O2 |
|---|---|
Poids moléculaire |
431.7g/mol |
Nom IUPAC |
[6-bromo-2-(4-chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H16BrClN2O2/c21-14-3-6-18-16(11-14)17(20(25)24-7-9-26-10-8-24)12-19(23-18)13-1-4-15(22)5-2-13/h1-6,11-12H,7-10H2 |
Clé InChI |
WSOKLSUSGJPUDN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1COCCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451409.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B451410.png)
![Ethyl 2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B451411.png)
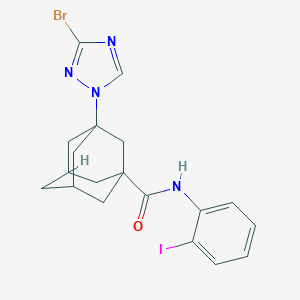
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B451414.png)
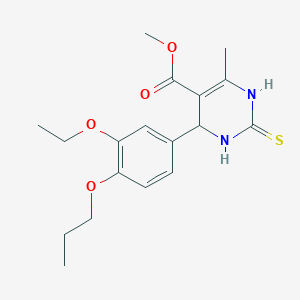
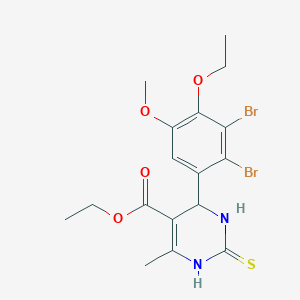
![Methyl 5-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B451419.png)
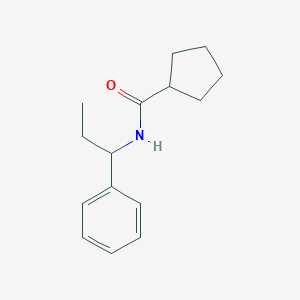
![N-(4-chlorophenyl)-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B451422.png)
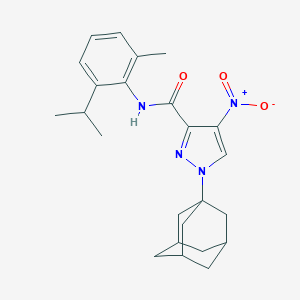
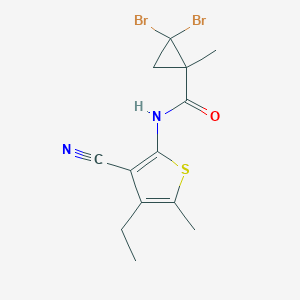
![Methyl 4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B451427.png)
![3-[(3-Cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B451430.png)
